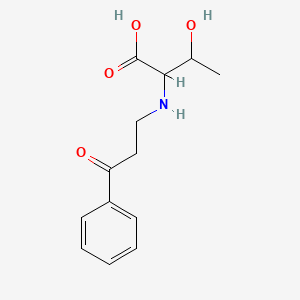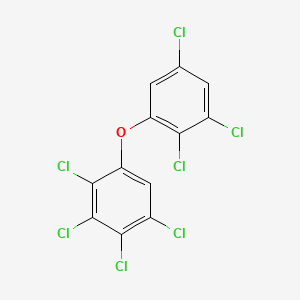
2,2',3,3',4,5,5'-Heptachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H3Cl7O. It belongs to the class of polyhalogenated diphenyl ethers, which are known for their persistence in the environment and potential biological effects. This compound is characterized by the presence of seven chlorine atoms attached to a biphenyl ether structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are implemented to handle the toxic and corrosive nature of chlorine gas.
化学反应分析
Types of Reactions: 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: Partially dechlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
科学研究应用
2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polyhalogenated diphenyl ethers in chemical reactions and environmental processes.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor and its impact on wildlife.
Medicine: Research on its toxicological properties and potential health effects on humans.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression and disruption of normal cellular functions. Additionally, its lipophilic nature allows it to accumulate in fatty tissues, leading to long-term biological effects.
相似化合物的比较
2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether can be compared with other polyhalogenated diphenyl ethers, such as:
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether: Contains one additional chlorine atom, leading to different chemical and biological properties.
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether: Contains two additional chlorine atoms, resulting in increased persistence and toxicity.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorodiphenyl ether: Fully chlorinated diphenyl ether with the highest level of persistence and potential biological effects.
The uniqueness of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its reactivity, environmental behavior, and biological interactions.
属性
CAS 编号 |
83992-74-9 |
|---|---|
分子式 |
C12H3Cl7O |
分子量 |
411.3 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-5(14)9(16)7(2-4)20-8-3-6(15)10(17)12(19)11(8)18/h1-3H |
InChI 键 |
STEQFHAOHOCXAP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


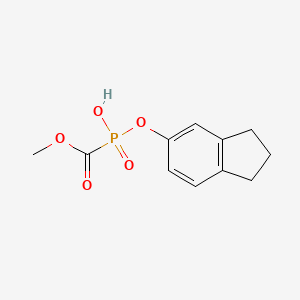
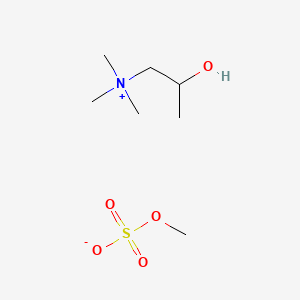

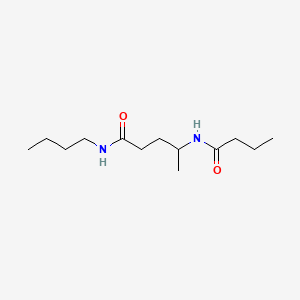




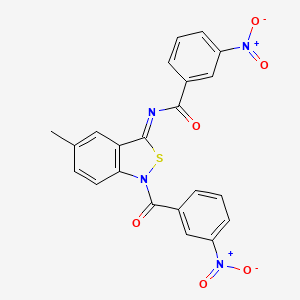
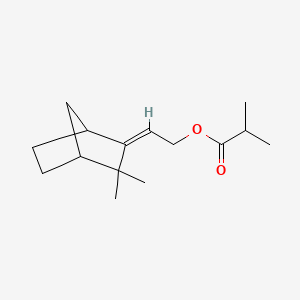


![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
